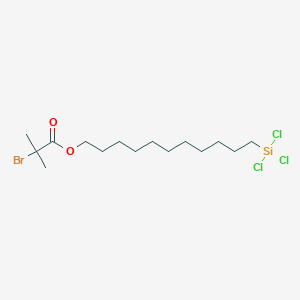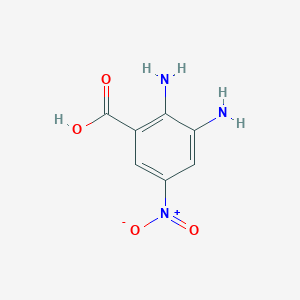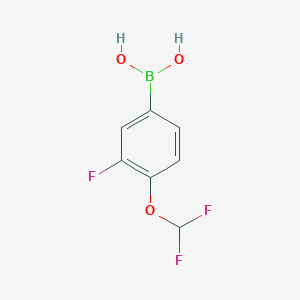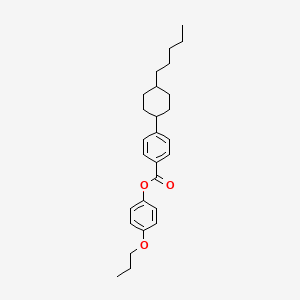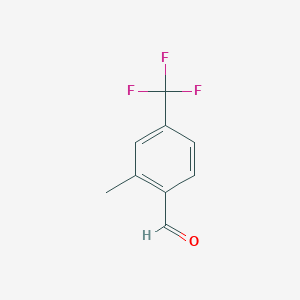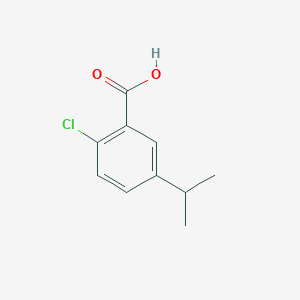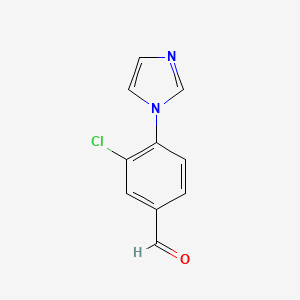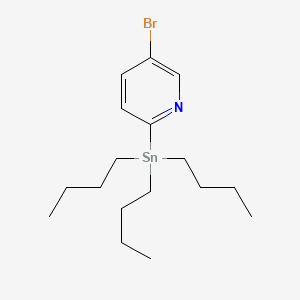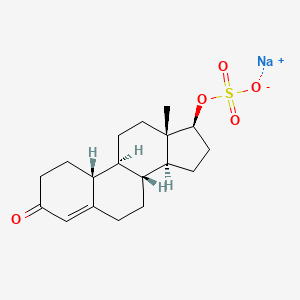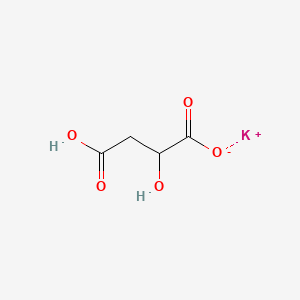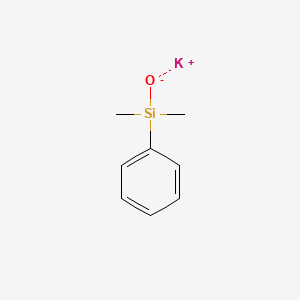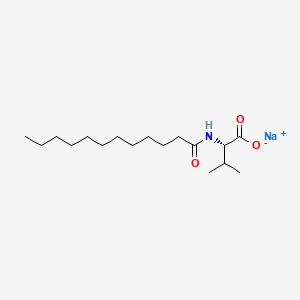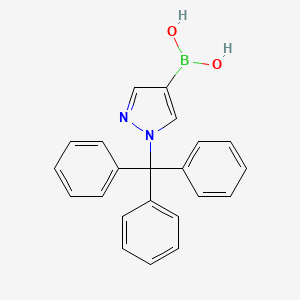
(1-Trityl-1H-pyrazol-4-yl)boronic acid
Vue d'ensemble
Description
“(1-Trityl-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the CAS Number: 207307-51-5 . It has a molecular weight of 354.22 . The IUPAC name for this compound is (1-trityl-1H-pyrazol-4-yl)boronic acid .
Molecular Structure Analysis
The InChI code for “(1-Trityl-1H-pyrazol-4-yl)boronic acid” is 1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1-Trityl-1H-pyrazol-4-yl)boronic acid” is a solid substance . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques : Research has shown methods to synthesize related compounds like Pinacol 1-Methyl-1H-pyrazole-5-boronate and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. These techniques involve steps like methylation, converting into boronic acids, and condensation with pinacol (Zhang Yu-jua, 2013) (Peter R. Mullens, 2009).
Structural Characterization : Compounds like silylated or germylated pyrazoleboronic acids have been characterized through NMR spectroscopy and X-ray crystallography, providing insights into their molecular structure (K. Durka et al., 2015).
Coordination Compounds and Ligands
Nickel(II) Complexes : Studies have utilized poly(pyrazol-1-yl)borates in coordination compounds, emphasizing their affinity toward cationic metal ions. This includes the development of pseudotetrahedral nickel(II) complexes using tridentate oxazoline-based scorpionate ligands (Tomoaki Takayama et al., 2016).
Superoxide Scavenging Activity : Copper(I) complexes containing 1H-pyrazol-1-ylborate and other ligands have been synthesized, demonstrating potential superoxide scavenging activity, which is relevant for biomedical applications (C. Santini et al., 2003).
Chemical Reactions and Applications
Suzuki Couplings : Improved methods for Suzuki couplings have been developed using compounds like 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, emphasizing their utility in organic synthesis (Peter R. Mullens, 2009).
Biomimetic CO2 Hydration Activity : Boronic acids, including derivatives of pyrazolylborates, have shown biomimetic CO2 hydration activity, which is significant in the context of carbon capture technologies (M. Verma et al., 2021).
Modular Synthesis
- Oligo-(1H-pyrazol-4-yl)-arenes : A methodology to synthesize these compounds from 1-trityl-1H-pyrazol-4-ylboronate pinacol esters has been developed, highlighting their potential in creating bioactive molecules and material precursors (L. J. K. Cook et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(1-tritylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDLSKWVNTXEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621810 | |
| Record name | [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Trityl-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
207307-51-5 | |
| Record name | [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride](/img/structure/B1603011.png)
